molecular formula C23H26N2O3S2 B2527792 2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 955767-89-2

2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2527792
CAS No.: 955767-89-2
M. Wt: 442.59
InChI Key: GOVYVXJIQYVXHJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. The sulfonamide group (-SO₂NH-) is linked to an ethyl chain bearing a 1,2,3,4-tetrahydroisoquinoline moiety and a thiophen-3-yl group.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-17-7-8-22(28-2)23(13-17)30(26,27)24-14-21(20-10-12-29-16-20)25-11-9-18-5-3-4-6-19(18)15-25/h3-8,10,12-13,16,21,24H,9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYVXJIQYVXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2-methoxy-5-methylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by amination with ammonia or an amine derivative.

    Introduction of the Tetrahydroisoquinoline Moiety: The next step involves the formation of the tetrahydroisoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the tetrahydroisoquinoline moiety. This can be achieved through a Suzuki-Miyaura cross-coupling reaction using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The provided evidence highlights sulfonylurea herbicides as structural analogues due to shared sulfonamide/sulfonylurea motifs and benzene/heterocyclic frameworks. Below is a comparative analysis:

Compound Name Structural Features Biological Activity Applications Key Differences
Target Compound : 2-Methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide Benzene-1-sulfonamide core; methoxy and methyl substituents; tetrahydroisoquinoline and thiophene side chains Hypothesized neuroactivity (untested in evidence) Potential CNS drug candidate (inferred) Unique tetrahydroisoquinoline and thiophene groups
Triflusulfuron Methyl Ester Methyl benzoate core; trifluoroethoxy-triazine-sulfonylurea Inhibits acetolactate synthase (ALS) in plants Herbicide Sulfonylurea instead of sulfonamide; triazine instead of tetrahydroisoquinoline
Ethametsulfuron Methyl Ester Methyl benzoate core; ethoxy-methylamino-triazine-sulfonylurea ALS inhibition Herbicide Lacks aromatic heterocycles (e.g., thiophene)
Metsulfuron Methyl Ester Methyl benzoate core; methoxy-methyl-triazine-sulfonylurea ALS inhibition Herbicide Triazine substituents vs. complex side chains in target compound

Functional Implications of Structural Divergence

  • Sulfonamide vs. Sulfonylurea : The target compound’s sulfonamide group (-SO₂NH-) is distinct from the sulfonylurea (-SO₂NHC(O)NH-) in herbicides. Sulfonamides are prevalent in pharmaceuticals (e.g., antibiotics, diuretics), whereas sulfonylureas are agrochemicals or antidiabetics .
  • Substituent Effects : The methoxy and methyl groups on the benzene ring may enhance lipophilicity and blood-brain barrier penetration compared to the polar triazine groups in herbicides.

Research Findings and Methodological Context

  • Biological Data Gaps: The evidence lacks direct pharmacological studies on the target compound. Its proposed neuroactivity is inferred from structural parallels to tetrahydroisoquinoline-containing alkaloids (e.g., salsolinol) and thiophene-based drugs (e.g., duloxetine) .

Biological Activity

2-Methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
IUPAC Name This compound
CAS Number 898407-94-8
Molecular Formula C23H26N2O3S2
Molecular Weight 442.6 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter receptors, possibly influencing neurological functions.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to the target compound have been tested against various bacterial strains and showed promising results.

Anticancer Effects

Research has indicated that certain sulfonamide derivatives can inhibit cancer cell proliferation. The specific compound under discussion might share similar properties due to its structural components that interact with cellular mechanisms involved in tumor growth.

Neuroprotective Effects

The presence of the tetrahydroisoquinoline structure is notable as it is associated with neuroprotective properties. Studies suggest that such compounds can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Activity :
    • A study reported that sulfonamide derivatives exhibited inhibitory effects on Gram-positive and Gram-negative bacteria.
    • The mechanism was attributed to the inhibition of folate synthesis pathways in bacteria.
  • Anticancer Activity :
    • Research on similar compounds indicated that they induce apoptosis in cancer cell lines through mitochondrial pathways.
    • The compound's ability to modulate signaling pathways involved in cell survival was highlighted.
  • Neuroprotective Studies :
    • In vitro studies showed that tetrahydroisoquinoline derivatives reduced neurotoxicity in models of Alzheimer’s disease.
    • The proposed mechanism involved the reduction of oxidative stress and inflammation.

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